N-(5-methylisoxazol-3-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O5S3/c1-7-4-8(17-23-7)13-10(20)6-24-12-16-15-11(25-12)14-9(19)5-18(2)26(3,21)22/h4H,5-6H2,1-3H3,(H,13,17,20)(H,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTKJOICTRZHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound that exhibits notable biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights from recent research findings.
1. Chemical Structure and Properties
The compound's structure features an isoxazole ring and a thiadiazole moiety, which are known for their pharmacological significance. The presence of the methylsulfonamido group further enhances its potential biological activity.
Molecular Formula: CHNOS
Molecular Weight: 316.36 g/mol
2. Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | MIC (μg/mL) | Activity |
|---|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | 32.6 | Moderate |
| Thiadiazole Derivative | Escherichia coli | 47.5 | Significant |
| Thiadiazole Derivative | Candida albicans | 25.0 | High |
The minimum inhibitory concentration (MIC) values suggest that these compounds could be effective alternatives to conventional antibiotics, particularly in treating resistant strains.
3. Anticancer Properties
The anticancer potential of this compound has also been explored. Compounds with the thiadiazole ring have demonstrated cytostatic effects in various cancer cell lines.
Case Study: Thiadiazole Derivatives
A study highlighted the anticancer activity of a related thiadiazole derivative against human cancer cell lines, showing IC values in the low micromolar range:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 8.0 |
| A549 (Lung Cancer) | 6.5 |
These findings indicate that modifications to the thiadiazole structure can enhance anticancer efficacy.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity: The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Activity: Potential pathways include induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis.
5. Recent Research Findings
Recent studies have focused on optimizing the structure of thiadiazole derivatives for enhanced biological activity:
- Synthesis and Characterization: New synthetic pathways have been developed to produce more potent derivatives with improved solubility and bioavailability.
- In Vitro Studies: Comprehensive testing against various pathogens has confirmed the broad-spectrum antimicrobial activity.
- In Vivo Studies: Preliminary animal studies are underway to evaluate the therapeutic potential and safety profile of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
